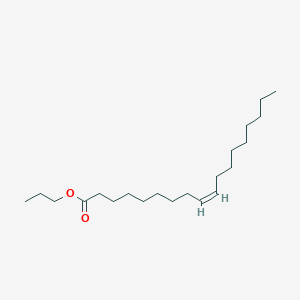

Propyl octadec-9-enoate

Description

Significance of Fatty Acid Esters in Contemporary Chemical Research

Fatty acid esters (FAEs) are a class of chemical compounds resulting from the reaction of a fatty acid with an alcohol. labinsights.nlwisdomlib.org These molecules are of considerable interest in modern chemical research due to their versatile properties and wide-ranging applications. labinsights.nl They are integral to various biological functions and are key components in the food, cosmetics, and pharmaceutical industries. labinsights.nlwisdomlib.orgfrontiersin.org In industrial settings, FAEs are utilized as emulsifiers, lubricants, plasticizers, and surfactants. labinsights.nltaylorandfrancis.comresearchgate.net The growing emphasis on sustainable and bio-based chemicals has further intensified research into FAEs, as they can often be derived from renewable resources like vegetable oils. researchgate.netrsc.org Their production through enzymatic processes is also a significant area of study, offering a greener alternative to traditional chemical synthesis. acs.org

Overview of Propyl Oleate (B1233923) within the Landscape of Lipid Science and Bio-based Chemicals

Propyl oleate (C21H40O2) is the propyl ester of the monounsaturated omega-9 fatty acid, oleic acid. As a fatty acid ester, it is a prominent example of a bio-based chemical, often synthesized from renewable feedstocks. chemicalbook.comlookchem.com Within lipid science, propyl oleate is recognized for its hydrophobic nature and its role as a carrier for lipophilic compounds in biological assays. Its molecular structure, featuring an 18-carbon oleate chain and a three-carbon propyl group, gives it low viscosity and compatibility with organic matrices. These properties make it a valuable component in various formulations, including as a solvent in organic synthesis. The study of propyl oleate and similar esters contributes to the broader understanding of lipid metabolism and the development of sustainable, bio-derived materials. solubilityofthings.compsu.edu

Historical Development and Evolution of Propyl Oleate Synthesis Methodologies

The synthesis of propyl oleate has evolved from traditional chemical methods to more advanced and sustainable enzymatic processes.

Conventional Chemical Synthesis: The foundational method for producing propyl oleate is the direct esterification of oleic acid with propanol (B110389). This reaction is typically catalyzed by a strong mineral acid, such as sulfuric acid (H₂SO₄). This homogeneous catalysis process involves heating the reactants, often with an excess of propanol to drive the equilibrium towards the formation of the ester. While effective, this method presents challenges including the corrosivity (B1173158) of the acid catalyst and difficulties in its separation from the final product.

Enzymatic Synthesis: A significant advancement in the synthesis of propyl oleate has been the use of enzymes, particularly lipases, as biocatalysts. unirioja.es Lipases offer several advantages over chemical catalysts, including high specificity, milder reaction conditions (lower temperature and pressure), and reduced formation of by-products. acs.orgmdpi.com Research has explored the use of various lipases, such as those from Aspergillus niger and Candida antarctica, for the esterification of oleic acid and propanol. unirioja.eswur.nl Studies have focused on optimizing reaction parameters like water activity, substrate concentration, and the use of different solvents or solvent-free systems to maximize the yield and efficiency of propyl oleate production. unirioja.esmdpi.com The immobilization of lipases on solid supports is another key development, enhancing enzyme stability and allowing for easier recovery and reuse, which is crucial for industrial applications. mdpi.com

Other Catalytic Systems: More recently, research has explored other catalytic systems to improve the synthesis of propyl oleate and other fatty acid esters. These include the use of solid acid catalysts like KF/Al2O3 and titanium-based catalysts such as Ti(O-i-Pr)4, which offer the benefits of heterogeneous catalysis, including easier separation and potential for reuse. acs.orgresearchgate.net The development of these novel catalytic methods continues to refine the synthesis of propyl oleate, aiming for higher efficiency, selectivity, and environmental sustainability. acs.orgresearchgate.net

Physicochemical Properties of Propyl Oleate

| Property | Value |

|---|---|

| Molecular Formula | C21H40O2 |

| Molecular Weight | 324.54 g/mol |

| Melting Point | -32.8 °C |

| Boiling Point | 216-220 °C (at 14 Torr) |

| Density | 0.8699 g/cm³ (at 15 °C) |

| Water Solubility | 2.83 μg/L at 20 °C |

Data sourced from chemicalbook.com

Properties

CAS No. |

111-59-1 |

|---|---|

Molecular Formula |

C21H40O2 |

Molecular Weight |

324.5 g/mol |

IUPAC Name |

propyl octadec-9-enoate |

InChI |

InChI=1S/C21H40O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(22)23-20-4-2/h11-12H,3-10,13-20H2,1-2H3 |

InChI Key |

BVWMJLIIGRDFEI-UHFFFAOYSA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCCC |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCCC |

Other CAS No. |

68412-05-5 111-59-1 |

physical_description |

Liquid |

Origin of Product |

United States |

Synthetic Methodologies and Process Optimization for Propyl Oleate Production

Acid-Catalyzed Esterification of Oleic Acid with Propanol (B110389)

The direct esterification of oleic acid with propanol stands as a fundamental and widely employed method for synthesizing propyl oleate (B1233923). This reaction involves the condensation of a carboxylic acid and an alcohol, typically in the presence of an acid catalyst to accelerate the process.

Homogeneous Acid Catalysis Systems (e.g., Sulfuric Acid)

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a traditional approach for propyl oleate synthesis. Sulfuric acid (H₂SO₄) is a commonly used catalyst in this system. researchgate.net The reaction mechanism involves the protonation of the carbonyl oxygen of oleic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by propanol.

The use of sulfuric acid can achieve high conversions of oleic acid. researchgate.net However, this method is not without its drawbacks. The primary challenges include the corrosive nature of the strong acid, which necessitates specialized equipment, and the difficulty in separating the catalyst from the reaction mixture, leading to downstream processing complexities and the generation of acidic waste. researchgate.net

Heterogeneous Acid Catalysis Approaches

To overcome the limitations of homogeneous catalysis, significant research has been dedicated to the development of heterogeneous acid catalysts. These solid catalysts are in a different phase from the reactants, simplifying their separation from the product mixture and allowing for potential reuse, which aligns with the principles of green chemistry. researchgate.netump.edu.my

Various materials have been investigated as solid acid catalysts for the esterification of oleic acid, including:

Sulfated Metal Oxides: These materials, such as sulfated zirconia (SO₄²⁻/ZrO₂), exhibit superacidic properties and have shown high catalytic activity in esterification reactions. longdom.orgrsc.org

Ion-Exchange Resins: Resins with sulfonic acid groups (e.g., Amberlyst-15) have proven to be effective catalysts, offering a large number of acid sites and porous structures that facilitate the reaction. scielo.br

Supported Heteropolyacids: Heteropolyacids (HPAs) like 12-tungstophosphoric acid (H₃PW₁₂O₄₀) possess strong Brønsted acidity and can be supported on materials with high surface areas, such as mesoporous silica (B1680970) (e.g., SBA-15, MCM-41), to enhance their catalytic performance and stability. longdom.orgmdpi.com

Functionalized Graphene Oxide: Graphene oxide functionalized with sulfonic acid groups has emerged as a promising catalyst, offering a high surface area and tunable acid site density. researchgate.net

The effectiveness of these heterogeneous catalysts is influenced by factors such as their total acidity, the nature of the acid sites (Brønsted vs. Lewis), surface area, and pore structure.

Advanced Composite Catalyst Systems in Propyl Oleate Synthesis

Recent advancements have focused on creating composite catalysts that combine the advantages of different materials to further enhance catalytic activity and stability. These systems often involve the incorporation of catalytically active species into a robust and high-surface-area support.

An example of such a system is the use of metal-loaded mesoporous organosilicas. rsc.org These materials can be designed to have both hydrophobic and hydrophilic properties, which can be advantageous in esterification reactions. For instance, incorporating tantalum oxide and heteropolyacids into a periodic mesoporous organosilica (PMO) framework has been shown to create a highly active and reusable catalyst. rsc.org The organic groups within the PMO structure can enhance the affinity for organic reactants like oleic acid, while the inorganic components provide the acidic sites necessary for catalysis.

Transesterification Routes for Propyl Oleate Generation

Transesterification, the process of exchanging the organic group of an ester with the organic group of an alcohol, presents an alternative pathway for propyl oleate synthesis. This method is particularly relevant when starting from other esters of oleic acid, such as methyl oleate or triglycerides.

Transesterification of Methyl Oleate to Propyl Oleate

Propyl oleate can be produced by the transesterification of methyl oleate with propanol. This reaction is typically catalyzed by an acid or a base. The process involves the substitution of the methyl group from methyl oleate with the propyl group from propanol. acs.org This route can be advantageous if methyl oleate is a readily available and cost-effective starting material, often produced from the transesterification of vegetable oils with methanol (B129727) for biodiesel production. mdpi.com

Catalyst Systems Employed in Transesterification for Propyl Oleate Production

A variety of catalyst systems can be employed for the transesterification reaction to produce propyl oleate. These can be broadly categorized as follows:

Homogeneous Catalysts:

Acid Catalysts: Mineral acids like sulfuric acid and p-toluenesulfonic acid are effective for transesterification. rsc.org

Base Catalysts: Alkali metal hydroxides (e.g., sodium hydroxide (B78521), potassium hydroxide) and alkoxides (e.g., sodium methoxide) are highly active catalysts for transesterification, often leading to faster reaction rates than acid catalysts. oup.com However, they are sensitive to the presence of free fatty acids and water.

Heterogeneous Catalysts:

Solid Acid Catalysts: Many of the same solid acid catalysts used for esterification, such as sulfated oxides and supported heteropolyacids, can also be used for transesterification. longdom.org

Solid Base Catalysts: Metal oxides like magnesium oxide (MgO) and potassium fluoride (B91410) supported on alumina (B75360) (KF/Al₂O₃) have been shown to be effective heterogeneous base catalysts for the transesterification of methyl oleate. acs.orgwhiterose.ac.uk These catalysts offer the advantage of easier separation and reusability compared to their homogeneous counterparts. oup.com

Enzymatic Catalysts (Lipases): Lipases are enzymes that can catalyze the transesterification of esters under mild reaction conditions. Immobilized lipases, such as Novozym 435, are particularly attractive as they can be easily recovered and reused for multiple reaction cycles. oup.comgoogle.comresearchgate.net Enzymatic catalysis is considered a green and sustainable approach, although the cost of the enzyme can be a limiting factor.

Table 1: Comparison of Catalytic Systems for Propyl Oleate Synthesis

| Catalytic System | Reaction Type | Catalyst Examples | Advantages | Disadvantages |

| Homogeneous Acid | Esterification & Transesterification | Sulfuric acid, p-toluenesulfonic acid rsc.org | High conversion rates researchgate.net | Corrosive, difficult to separate, waste generation researchgate.net |

| Heterogeneous Acid | Esterification & Transesterification | Sulfated zirconia, Amberlyst-15, Supported HPAs longdom.orgrsc.orgscielo.br | Easy separation, reusable, less corrosive researchgate.netump.edu.my | Can have lower activity than homogeneous catalysts |

| Homogeneous Base | Transesterification | Sodium hydroxide, Potassium methoxide (B1231860) oup.com | High reaction rates oup.com | Sensitive to water and free fatty acids, saponification issues |

| Heterogeneous Base | Transesterification | MgO, KF/Al₂O₃ acs.orgwhiterose.ac.uk | Easy separation, reusable oup.com | Can be less active than homogeneous base catalysts |

| Enzymatic | Esterification & Transesterification | Immobilized lipases (e.g., Novozym 435) oup.comresearchgate.net | Mild reaction conditions, high selectivity, reusable google.comresearchgate.net | Higher catalyst cost, potential for deactivation |

Reaction Engineering and Process Parameter Optimization in Propyl Oleate Synthesis

The efficient synthesis of propyl oleate, a valuable ester with applications in various industries, hinges on the careful optimization of reaction parameters. This section delves into the critical aspects of reaction engineering, exploring how substrate molar ratios, temperature, solvent systems, and reaction time collectively influence the yield and conversion rates of propyl oleate.

Impact of Substrate Molar Ratios on Esterification Equilibrium

The esterification of oleic acid with propanol to form propyl oleate is a reversible reaction. uni-pannon.hu Consequently, the molar ratio of the reactants—oleic acid and propanol—plays a pivotal role in shifting the reaction equilibrium to favor product formation. uni-pannon.hu

An excess of one reactant, typically the alcohol, is a common strategy to drive the equilibrium towards the synthesis of the ester. uni-pannon.huscielo.brscielo.br For the synthesis of various oleate esters, researchers have investigated a wide range of molar ratios. For instance, in the synthesis of butyl oleate, molar ratios of oleic acid to butanol of 1:3, 1:6, and 1:9 have been tested, with the 1:6 ratio found to be optimal under specific conditions. ufv.br Similarly, a study on methyl oleate synthesis explored ratios from 1:1 to 15:1 (oleic acid to methanol), observing a significant increase in conversion up to a 6:1 ratio, after which the increase became negligible. cmu.ac.th Another study on methyl oleate production found optimal results with a high molar ratio of 1:55 (oleic acid to methanol). d-nb.info

While increasing the alcohol concentration can enhance the reaction rate and ester yield, an excessively high ratio can have a diluting effect on the catalyst and the other reactant, potentially leading to a decrease in reaction efficiency. uni-pannon.hucmu.ac.th Furthermore, a large excess of alcohol complicates the downstream purification process, necessitating energy-intensive separation techniques to remove the unreacted alcohol. Therefore, determining the optimal molar ratio is a critical step in process optimization, balancing the need for high conversion with the practicalities of product purification.

Table 1: Investigated Molar Ratios in Oleate Ester Synthesis

| Ester | Reactant Ratio (Acid:Alcohol) | Catalyst | Temperature (°C) | Reaction Time (h) | Conversion/Yield | Reference |

|---|---|---|---|---|---|---|

| Butyl Oleate | 1:6 | H₂SO₄ | 80 | 6 | 92.3% | ufv.br |

| Methyl Oleate | 6:1 | [C3SO3Hnhp]HSO4 | 70 | 4 | ~97% | cmu.ac.th |

| Methyl Oleate | 1:55 | TiO₂ (photocatalyst) | 55 | 4 | 98% | d-nb.info |

| Ethyl Oleate | 9:1 | H₂SO₄ | 90 | 10 | 98.78% | e3s-conferences.orge3s-conferences.org |

| Hexyl Oleate | 1:3 | H₂SO₄ | 80 | 2 | 92.8% | ufv.br |

| Octyl Oleate | 1:3 | H₂SO₄ | 80 | 2 | 94.8% | ufv.br |

| Naringin (B1676962) Oleate | 1:20 | Lipozyme TL IM | 40 | 48 | 93.10% | nih.gov |

Investigation of Temperature Effects on Propyl Oleate Synthesis Efficiency

Temperature is a crucial parameter in the synthesis of propyl oleate, directly influencing the reaction kinetics and equilibrium. Generally, elevating the reaction temperature accelerates the rate of esterification. acs.org However, there is an optimal temperature range for each specific catalytic system.

For acid-catalyzed esterification, temperatures are often elevated to increase the reaction rate. Studies on similar oleate esters have explored temperatures ranging from 60°C to 130°C. For example, the optimal temperature for butyl oleate synthesis using sulfuric acid as a catalyst was found to be 80°C. ufv.br In another study on methyl oleate, the reaction temperature was varied from 50°C to 90°C, with 70°C being optimal. cmu.ac.th Photocatalytic synthesis of methyl oleate was optimized at 55°C. d-nb.info

In enzymatic synthesis, the effect of temperature is more complex. While higher temperatures can increase the initial reaction rate, they can also lead to the thermal deactivation of the lipase (B570770) enzyme, causing a loss of catalytic activity. uni-pannon.huresearchgate.net Therefore, the optimal temperature for enzymatic esterification is a compromise between reaction rate and enzyme stability. For instance, in the lipase-catalyzed synthesis of naringin oleate, the highest conversion was achieved at 40°C. nih.gov Another study on the enzymatic synthesis of isoamyl oleate also identified an optimal temperature beyond which the yield did not increase. uni-pannon.hu

Table 2: Optimal Temperatures for Oleate Ester Synthesis

| Ester | Catalyst | Optimal Temperature (°C) | Conversion/Yield | Reference |

|---|---|---|---|---|

| Butyl Oleate | H₂SO₄ | 80 | 92.3% | ufv.br |

| Methyl Oleate | [C3SO3Hnhp]HSO4 | 70 | ~97% | cmu.ac.th |

| Methyl Oleate | TiO₂ (photocatalyst) | 55 | 98% | d-nb.info |

| Ethyl Oleate | H₂SO₄ | 90 | 98.78% | e3s-conferences.orge3s-conferences.org |

| Naringin Oleate | Lipozyme TL IM | 40 | 93.10% | nih.gov |

| Cetyl Oleate | Acidic Deep Eutectic Solvent | 70 | 99.1% | csic.es |

Role of Solvent Systems in Chemical Synthesis Pathways of Propyl Oleate

The choice of a solvent system can significantly impact the synthesis of propyl oleate, particularly in enzymatic reactions. While solvent-free systems are often preferred for their environmental benefits and simplified product recovery, solvents can play a crucial role in overcoming challenges such as poor substrate solubility and enzyme inhibition. mdpi.comikm.org.my

In the enzymatic synthesis of sugar esters like fructose (B13574) oleate, the poor miscibility of the hydrophilic sugar and the hydrophobic fatty acid presents a major hurdle. mdpi.comikm.org.my To address this, various solvent systems have been explored. Polar organic solvents such as tert-butanol (B103910) and ionic liquids have been shown to enhance the solubility of substrates. mdpi.comikm.org.my For example, the use of 1-butyl-3-methylimidazolium trifluoromethanesulfonate (B1224126) ([Bmim][TfO]) as a solvent in the synthesis of fructose oleate resulted in a high conversion of 73%. ikm.org.my This ionic liquid was found to stabilize the immobilized lipase and improve the esterification rate compared to tert-butanol. ikm.org.my

Other approaches to mitigate solubility issues include the use of co-solvents. For instance, a mixture of 2-methyl-2-butanol (B152257) and dimethylsulfoxide has been used in the synthesis of sucrose (B13894) palmitate. mdpi.com In some cases, the ester product itself can act as a solvent, a strategy employed in the synthesis of nonionic surfactants from alkyl oleate epoxides using polyethylene (B3416737) glycols (PEGs). whiterose.ac.uk The choice of solvent can also influence the catalyst's performance and stability. For example, in the synthesis of triethanolamine-based esterquats, n-hexane was used as the solvent. nih.gov

Optimization of Reaction Time for Maximized Propyl Oleate Conversion Rates

In acid-catalyzed esterification, reaction times can vary from a few hours to several hours. For example, the synthesis of butyl oleate reached a 92.3% yield after 6 hours. ufv.br In another study, the esterification of oleic acid with methanol reached a maximum conversion after 3 hours, with no significant increase thereafter. acs.org Microwave-assisted synthesis has been shown to significantly reduce reaction times. For instance, in the synthesis of methyl oleate, a yield of 85% was achieved in just 40 minutes under microwave irradiation. rsc.org

For enzymatic reactions, the reaction times are often longer due to the milder reaction conditions. The synthesis of n-propyl acetate (B1210297) using an immobilized lipase achieved maximum conversion after 24 hours. capes.gov.br In the synthesis of naringin oleate, a reaction time of 48 hours was required to achieve a high conversion of 93.10%. nih.gov However, process intensification techniques like ultrasound can dramatically shorten the reaction time in enzymatic synthesis. For example, the lipase-catalyzed synthesis of cetyl oleate with ultrasonication was reported to reduce the reaction time by about 75%. researchgate.net

Table 3: Optimized Reaction Times for Oleate Ester Synthesis

| Ester | Catalyst | Reaction Time | Conversion/Yield | Reference |

|---|---|---|---|---|

| Butyl Oleate | H₂SO₄ | 6 h | 92.3% | ufv.br |

| Methyl Oleate | Ferric-modified phosphomolybdic acid | 3 h | 89.2% | acs.org |

| Methyl Oleate | Chlorosulfonic acid-treated hydroxyapatite (B223615) (Microwave) | 40 min | 85% | rsc.org |

| n-Propyl Acetate | Immobilized Lipase | 24 h | 56% | capes.gov.br |

| Naringin Oleate | Lipozyme TL IM | 48 h | 93.10% | nih.gov |

| Cetyl Oleate | Acidic Deep Eutectic Solvent | 3 h | 99.1% | csic.es |

Biocatalytic Synthesis of Propyl Oleate: Enzymatic Systems and Bioprocesses

Enzymatic Esterification of Oleic Acid with Propanol (B110389)

The core of biocatalytic propyl oleate (B1233923) synthesis lies in the enzymatic esterification reaction. This process involves the use of lipases (triacylglycerol hydrolases, EC 3.1.1.3) to facilitate the formation of an ester bond between the carboxyl group of oleic acid and the hydroxyl group of propanol, with the concomitant release of a water molecule. redalyc.org The efficiency and viability of this bioprocess are heavily dependent on the choice of lipase (B570770), its characterization, and the method of its application, including immobilization.

Identification and Characterization of Lipase Sources for Propyl Oleate Biocatalysis

Lipases derived from the fungus Aspergillus niger have demonstrated considerable potential for the synthesis of propyl oleate. unirioja.es Strains of A. niger produce extracellular lipases that can be used in either free or immobilized forms. scielo.brscielo.br Research has shown that mycelium-bound lipases from A. niger can effectively catalyze the esterification of oleic acid and 1-propanol (B7761284) in organic solvents like isooctane. unirioja.es

The catalytic activity of A. niger lipase is influenced by several factors. Studies have indicated that both free and immobilized A. niger lipases exhibit maximum activity at a pH of 6.0 and temperatures between 30-40 °C. scielo.brscielo.br The water activity (aw) and the concentration of 1-propanol are also crucial parameters. Optimal conversion rates for propyl oleate synthesis have been observed at a water activity of 0.90 and an initial 1-propanol concentration of 0.33 M. unirioja.es High concentrations of alcohol can have an inhibitory effect on the lipase activity. unirioja.es

Immobilization of A. niger lipase, for instance by deposition on Celite, has been shown to enhance its thermal stability and esterification activity. scielo.brscielo.br While the hydrolytic activities of free and immobilized forms may be similar, the immobilized enzyme can exhibit significantly higher yields in ester synthesis. scielo.brscielo.br For example, in the synthesis of an ibuprofen (B1674241) ester, immobilized A. niger lipase achieved a 26% yield, which was 1.8 times higher than the free enzyme. scielo.brscielo.br

A. niger lipases are valued for their sn-1,3 selectivity, meaning they preferentially hydrolyze or synthesize ester bonds at the 1 and 3 positions of a glycerol (B35011) backbone. frontiersin.org This specificity is a key advantage in various biotechnological applications. nih.govnih.gov The production of these lipases can be optimized through submerged fermentation, with factors like temperature, pH, carbon and nitrogen sources, and incubation time playing significant roles. nih.gov Optimal conditions for lipase production by some A. niger strains have been identified as 40 °C and a pH of 7.5. nih.gov

| Parameter | Optimal Condition for A. niger Lipase | Reference |

| pH for Activity | 6.0 | scielo.brscielo.br |

| Temperature for Activity | 30-40 °C | scielo.brscielo.br |

| Water Activity (aw) | 0.90 | unirioja.es |

| 1-Propanol Concentration | 0.33 M | unirioja.es |

| pH for Production | 7.5 | nih.gov |

| Temperature for Production | 40 °C | nih.gov |

Lipase B from Candida antarctica, commercially available as Novozym 435, is one of the most widely used and efficient biocatalysts for ester synthesis, including propyl oleate. Novozym 435 is an immobilized enzyme preparation where the lipase is physically adsorbed onto a macroporous acrylic resin. This immobilization confers high stability and allows for easy recovery and reuse of the biocatalyst.

In the context of esterification, Novozym 435 has shown remarkable efficiency. For instance, in the synthesis of isoamyl acetate (B1210297), a similar short-chain ester, Novozym 435 achieved a high ester concentration of 286.5 g/l and a conversion of 73.5% within 24 hours. researchgate.netnih.gov This highlights its potential for efficient production of propyl oleate as well. One of the key advantages of Novozym 435 is its high tolerance to a variety of substrates and organic solvents. nih.gov

Research on the synthesis of other esters provides insights into the operational parameters for Novozym 435. It has been effectively used in the esterification of various fatty acids with different alcohols. nih.gov The enzyme's high activity and stability make it a benchmark for comparing the performance of other lipases.

Lipases from the thermophilic fungus Thermomyces lanuginosus are of significant industrial interest due to their inherent high thermal stability. This characteristic is advantageous for biocatalytic processes that may be run at elevated temperatures to increase reaction rates and substrate solubility.

While specific studies focusing solely on T. lanuginosus lipase for propyl oleate synthesis are less common in the provided context, the general characteristics of this enzyme are well-documented. The production of lipase from T. lanuginosus has been a subject of research, highlighting its potential as a robust biocatalyst. nih.gov

To further enhance the activity and stability of lipases, including those from T. lanuginosus, various chemical modification strategies can be employed. These strategies aim to alter the enzyme's structure or its immediate microenvironment to improve its catalytic performance. Techniques such as protein engineering and chemical cross-linking can lead to biocatalysts with improved tolerance to organic solvents, extreme pH, and high temperatures. While not detailed specifically for propyl oleate synthesis in the provided results, these are general approaches applicable to enhance lipase performance.

Lipases from Rhizopus oryzae and Rhizomucor miehei are also prominent candidates for the biocatalytic synthesis of esters. These lipases are known for their 1,3-regiospecificity, similar to A. niger lipase.

A study on the esterification of oleic acid with various alcohols using a fermented solid containing Rhizopus microsporus lipase provides direct evidence of its capability to produce propyl oleate. researchgate.net In a solvent-free system, the synthesis of 1-propyl oleate was successfully demonstrated, alongside other alkyl oleates. researchgate.net The reaction was carried out at 40 °C, indicating the enzyme's activity under these conditions. researchgate.net

Lipozyme IM 20, an immobilized lipase from Rhizomucor miehei, has also been studied for the esterification of various fatty acids. nih.gov It has shown good catalytic behavior in the esterification of oleic acid, suggesting its suitability for propyl oleate synthesis. nih.gov The performance of these lipases can be compared to others like Novozym 435, often serving as a benchmark.

The following table summarizes the conversion profiles for the synthesis of various oleate esters catalyzed by Rhizopus microsporus fermented solid, illustrating the relative efficiency for propyl oleate production.

| Ester | Conversion Profile | Reference |

| Methyl-oleate | (circle) | researchgate.net |

| Ethyl-oleate | (square) | researchgate.net |

| 1-Propyl-oleate | (filled triangle) | researchgate.net |

| 1-Butyl-oleate | (filled down pointing triangle) | researchgate.net |

| 1-Pentyl-oleate | (asterisk) | researchgate.net |

| 1-Hexyl-oleate | (open triangle) | researchgate.net |

Enzyme Immobilization Techniques for Improved Biocatalytic Performance

Enzyme immobilization is a crucial strategy to enhance the operational stability of lipases, facilitate their recovery and reuse, and ultimately improve the economic feasibility of the biocatalytic process. mdpi.com Immobilization can also, in some cases, improve the enzyme's activity and selectivity. scielo.brscielo.br

Several immobilization techniques are available, with the choice depending on the enzyme, the support material, and the specific application. Common methods include:

Adsorption: This is a simple and widely used method where the enzyme is physically bound to the surface of a support material through weak interactions like van der Waals forces or hydrogen bonds. Supports like Celite (a diatomaceous earth) and macroporous acrylic resins (as in Novozym 435) are commonly used. scielo.brscielo.br Immobilization of A. niger lipase on Celite has been shown to improve its thermal stability and esterification yield. scielo.brscielo.br

Covalent Bonding: This method involves the formation of strong, stable covalent bonds between the enzyme and the support material. This typically results in a very stable immobilized enzyme with minimal leaching. Polyethersulfone (PES) membranes are one such support where A. niger lipase has been successfully immobilized via covalent bonding, showing high immobilization yields and altered pH optima. redalyc.org

Entrapment: The enzyme is physically confined within a polymeric network or a membrane, such as in sol-gel matrices. This method can protect the enzyme from the bulk reaction medium.

Cross-Linking: Enzyme molecules are cross-linked with each other using a bifunctional reagent, forming large, insoluble aggregates. This can be combined with other methods to improve stability.

The benefits of immobilization are significant. For instance, immobilized A. niger lipase on Celite could be recycled and reused for at least six cycles while maintaining a significant portion of its esterification activity. scielo.br Similarly, lipase immobilized on polyethersulfone membranes demonstrated good stability at relatively high temperatures. redalyc.org The choice of immobilization technique can influence the enzyme's properties, such as its optimal pH and thermal stability, as observed with A. niger lipase on PES membranes. redalyc.org

Utilization of Cell-Bound Enzyme Systems

Cell-bound lipases, where the enzyme remains associated with the microbial mycelium, offer a cost-effective alternative to using purified enzymes. scielo.org.cofrontiersin.org Microorganisms such as Aspergillus niger and Rhizopus oryzae produce lipases that can be used directly as whole-cell biocatalysts. scielo.org.counirioja.es This approach simplifies the process by eliminating the need for enzyme extraction and purification.

The use of filamentous fungi as whole-cell biocatalysts presents several commercial advantages, including straightforward immobilization techniques and easier process scale-up. scielo.org.co However, challenges such as lower mass transfer rates of substrates to the enzyme and potential toxicity of the alcohol to the cells can be limiting factors. frontiersin.org For instance, in the synthesis of propyl oleate using Aspergillus niger cell-bound lipases, the reaction is influenced by factors like water activity and propanol concentration. unirioja.es Similarly, kinetic studies using resting cells of Rhizopus oryzae for esterification have been conducted to understand and optimize the reaction mechanism. scielo.org.co

Strategies for Enzyme Immobilization onto Solid Supports

Enzyme immobilization is a widely adopted strategy to enhance enzyme stability, facilitate reuse, and simplify product purification. csic.es Various solid supports have been explored for lipase immobilization in the context of ester synthesis.

Silica (B1680970) Matrix: Silica-based materials are popular supports due to their high chemical, physical, and biological resistance, large surface area, and the ease with which their surfaces can be functionalized. aimspress.comort.edu.uy Mesoporous silica, in particular, offers a tunable pore structure, although its hydrophilic nature often requires surface modification with hydrophobic groups to improve lipase binding and activity. mdpi.com For the synthesis of fructose (B13574) oleate, lipases immobilized on silica particles chemically modified with octyl and other functional groups have shown excellent performance and stability. nih.gov

Biomass Support Particles: Lignocellulosic wastes from agricultural residues are being investigated as sustainable and low-cost supports for lipase immobilization. uniroma1.it Materials like rice husk have been used to immobilize lipase through covalent binding, resulting in significant stabilization of the enzyme and high reusability. frontiersin.org This approach not only provides an effective biocatalyst but also contributes to a circular economy by valorizing agricultural by-products. uniroma1.it

Effects of Covalent Bonding and Chemical Modification on Enzyme Activity

The method of attaching the enzyme to the support significantly impacts its catalytic properties.

Covalent Bonding: Covalent attachment creates a strong bond between the enzyme and the support, minimizing enzyme leaching and enhancing operational stability and reusability. researchgate.netnih.gov However, this method can sometimes lead to a loss of activity due to structural changes in the enzyme or steric hindrance at the active site. mdpi.comnih.gov To overcome this, strategies combining hydrophobic adsorption and covalent binding on hetero-functional supports have been developed. For example, modifying silica with both octyl (for hydrophobic interaction) and epoxy (for covalent linkage) groups has been shown to produce a stable and hyper-activated lipase preparation. researchgate.net

Chemical Modification: Chemical modification of the enzyme's surface can alter its activity, stability, and selectivity. nih.gov Modifications can be achieved using various chemical agents. The effect of these modifications can be complex and may depend on factors such as the degree of enzyme loading on the support. csic.es For instance, amination or hydrophobization of the surface of immobilized lipases can either increase or decrease activity depending on the enzyme crowding on the support. csic.es

Bioreaction Conditions and Optimization for Enhanced Propyl Oleate Yields

Optimizing the reaction conditions is paramount for maximizing the yield and efficiency of propyl oleate synthesis. Key parameters include water activity, substrate concentration, and the use of solvent-free systems.

Effects of Water Activity on Enzymatic Esterification Rates and Yields

Water plays a dual role in enzymatic esterification. A minimal amount of water is essential to maintain the enzyme's active conformation and catalytic activity. unirioja.esconicet.gov.ar However, excess water can shift the reaction equilibrium towards hydrolysis, the reverse reaction of esterification, thereby reducing the ester yield. scielo.org.co

The optimal water activity (a_w) is highly dependent on the specific enzyme and reaction system. mdpi.com In the synthesis of propyl oleate using Aspergillus niger cell-bound lipase, the highest initial conversion rate was observed at a water activity of 0.90. unirioja.es Conversely, at a lower water activity of 0.11, the conversion of oleic acid was faster than at an a_w of 0.99. unirioja.es This highlights the critical need to precisely control water content to maintain optimal enzyme activity. unirioja.es The presence of organic solvents can also influence the water requirement, with polar solvents tending to strip essential water from the enzyme. scielo.org.co

| Biocatalyst | Substrates | Key Finding on Water Activity | Reference |

| Aspergillus niger cell-bound lipase | Oleic acid, 1-propanol | Highest initial conversion rate at a_w = 0.90. | unirioja.es |

| Rhizopus oryzae resting cells | Palmitic acid, Propanol | Excess water favors hydrolysis over synthesis. | scielo.org.co |

| Immobilized Rhizomucor miehei lipase | Oleic acid, n-octanol | Optimal water addition depended on whether the enzyme was pre-dried. | conicet.gov.ar |

Influence of Alcohol Concentration and Substrate Loading on Biocatalysis

The concentrations of the substrates, oleic acid and propanol, significantly affect the reaction kinetics. High concentrations of alcohol can have an inhibitory effect on lipase activity. unirioja.es In the synthesis of propyl caprate, inhibition by high concentrations of the acid substrate was also reported. researchgate.net

The molar ratio of alcohol to acid is a crucial parameter. Increasing the alcohol concentration can push the reaction equilibrium towards product formation, but excessive amounts can lead to enzyme inhibition. nih.gov For the lipase-catalyzed esterification of levulinic acid, an optimal alcohol-to-acid molar ratio was found to enhance the yield, beyond which the increase was minimal. nih.gov The amount of biocatalyst loading is also a critical variable, affecting the reaction rate but not the equilibrium yield. rsc.org

| Enzyme System | Substrates | Finding on Substrate Concentration/Loading | Reference |

| Aspergillus niger cell-bound lipase | Oleic acid, 1-propanol | High 1-propanol concentrations had an inhibitory effect on lipase activity. | unirioja.es |

| Mycelium bound A. niger lipase | Isoamyl alcohol, Acetic acid | Optimal alcohol/acid ratio was 1.6; higher acid concentrations led to decreased yields. | nih.gov |

| Immobilized lipase | Levulinic acid, Methanol (B129727) | Increasing alcohol/acid molar ratio accelerated the process, but the effect plateaued at higher ratios. | nih.gov |

| Immobilized lipase | Capric acid, 1-propyl alcohol | Inhibition by high concentrations of the acid substrate was observed. | researchgate.net |

Development and Evaluation of Solvent-Free Biocatalytic Systems

Solvent-free systems, where the reaction mixture consists only of the liquid substrates, are highly attractive from a green chemistry and economic perspective. researchgate.netproquest.com They offer high volumetric productivity, reduce production costs, and minimize environmental impact. researchgate.netresearchgate.net

The synthesis of various esters, including propyl oleate, has been successfully demonstrated in solvent-free conditions. acs.org For example, immobilized Candida antarctica lipase B has been shown to be an effective biocatalyst for the esterification of cinnamic acid derivatives with fatty alcohols in the absence of solvents. acs.org While solvent-free systems can sometimes result in lower conversions compared to systems with solvents, they can achieve high product concentrations. mdpi.com The optimization of these systems involves careful consideration of the molar ratio of reactants and the biocatalyst loading, as these factors define the polarity and water activity of the reaction medium. rsc.org

| Biocatalyst | Reaction | Key Feature of Solvent-Free System | Reference |

| Immobilized Candida antarctica lipase B | Esterification of cinnamic acid analogues with fatty alcohols | High to moderate yields obtained in vacuo without solvents or drying agents. | acs.org |

| Immobilized Candida rugosa and Rhizopus arrhizus lipases | Synthesis of polyglycerol polyricinoleate (PGPR) | Environmentally friendly process avoiding side reactions, leading to a higher purity product. | researchgate.net |

| Lipozyme RM IM | Esterification of cetyl alcohol with palmitic acid | Substrate conversion rate could reach 100% under optimized conditions. | proquest.com |

Application of Ultrasonic Assistance in Enzymatic Propyl Oleate Synthesis

The integration of ultrasonic irradiation into the enzymatic synthesis of propyl oleate represents a significant process intensification strategy. Ultrasound technology enhances reaction kinetics and yield by addressing mass transfer limitations inherent in heterogeneous biocatalytic systems. mdpi.com The primary mechanism behind this enhancement is acoustic cavitation—the formation, growth, and implosive collapse of microscopic bubbles in the liquid medium. This phenomenon generates localized hotspots of intense pressure and temperature, along with powerful micro-convection and shockwaves, which collectively improve the mixing of immiscible reactants like oil and alcohol. mdpi.com

Ultrasonic assistance offers several advantages in the context of enzymatic esterification:

Enhanced Mass Transfer: It effectively emulsifies the oil-propanol system, increasing the interfacial area between the substrates and the enzyme, which is often the rate-limiting factor. nih.gov

Accelerated Reaction Rates: By improving the transport of substrate molecules to the enzyme's active sites and facilitating the diffusion of products away from the enzyme, ultrasound significantly shortens the required reaction time. nih.govresearchgate.net

Increased Enzyme Activity: Low-frequency and mild-energy ultrasound can enhance the catalytic activity of lipases. nih.gov It is theorized that the physical forces generated can induce conformational changes in the enzyme structure, potentially leading to better exposure of the active sites. sci-hub.se Furthermore, ultrasound helps to reduce the adsorption of products and by-products, such as glycerol, on the surface of immobilized enzymes, keeping the catalyst surface clean and active for longer. nih.gov

Research has demonstrated the successful application of ultrasound in the synthesis of propyl oleate from high acid value waste oil and 1-propanol using immobilized lipase from Candida antarctica (Novozym 435). nih.gov In one study, a conversion rate to propyl oleate of 94.86% was achieved in just 50 minutes under optimal ultrasonic conditions. nih.gov This was a marked improvement over conventional mechanical agitation, which yielded an 84.43% conversion under similar conditions. nih.gov The key factors for this enhancement were identified as the use of low-frequency and mild-energy ultrasound, which effectively emulsified the system and accelerated diffusion without denaturing the enzyme. nih.gov

The table below summarizes the optimized conditions found for this specific process.

Table 1: Optimal Conditions for Ultrasound-Assisted Enzymatic Synthesis of Propyl Oleate

| Parameter | Optimal Value | Source |

|---|---|---|

| Enzyme | Novozym 435 | nih.gov |

| Enzyme Load | 8% (by oil weight) | nih.gov |

| Substrates | High Acid Value Waste Oil & 1-Propanol | nih.gov |

| Molar Ratio (Propanol:Oil) | 3:1 | nih.gov |

| Ultrasonic Frequency | 28 kHz | nih.gov |

| Ultrasonic Power | 100 W | nih.gov |

| Temperature | 40-45 °C | nih.gov |

| Reaction Time | 50 minutes | nih.gov |

| Conversion Rate | 94.86% | nih.gov |

This intensified process not only improves efficiency but also aligns with the principles of green chemistry by enabling faster reactions under milder temperature conditions. nih.gov

Enzymatic Transesterification for Propyl Oleate Production

Enzymatic transesterification is an alternative biocatalytic route for the production of propyl oleate. This process involves the transformation of one ester into another by exchanging its alkoxy group. mdpi.com For propyl oleate synthesis, this typically entails reacting a triglyceride source (like a vegetable oil) or another alkyl ester (such as methyl oleate) with propanol in the presence of a lipase. science.govresearchgate.net Lipases are favored biocatalysts because they operate under mild conditions, exhibit high selectivity, and minimize the formation of by-products, simplifying downstream purification processes. researchgate.netacs.org

The transesterification reaction, also known as alcoholysis when an alcohol is used, proceeds as follows:

Triglyceride + 3 Propanol ⇌ Glycerol + 3 Propyl Oleate (and other fatty acid propyl esters)

This method is particularly advantageous for feedstocks with high free fatty acid (FFA) content, such as waste cooking oils, as lipases can simultaneously catalyze both esterification (of FFAs) and transesterification (of triglycerides). nih.govacs.org This avoids the soap formation that plagues conventional alkaline-catalyzed processes when using such feedstocks. researchgate.net

Various lipases have been employed for transesterification, with immobilized enzymes being particularly popular due to their enhanced stability and reusability. Key enzymes include:

Lipase from Candida antarctica (e.g., Novozym 435): This is one of the most effective and widely used biocatalysts for transesterification due to its high activity and stability. nih.govnih.gov It has been successfully used to produce propyl oleate from waste oil, with its transesterification activity being significantly enhanced by ultrasonic assistance. nih.gov

Lipase from Rhizomucor miehei: This 1,3-positionally specific lipase is another common choice for modifying triglycerides. google.com Its specificity means it primarily acts on the fatty acids at the sn-1 and sn-3 positions of the glycerol backbone.

Lipases from Aspergillus oryzae and Thermomyces lanuginosus: These enzymes have also been investigated, though some studies report moderate to low transesterification activity compared to C. antarctica lipase for certain substrates. nih.govnih.gov

The choice of acyl acceptor is also a critical parameter. While propanol is used to produce propyl oleate, research shows that various short-chain linear and branched alcohols can achieve high conversion rates. nih.gov The reaction can be performed in a solvent-free system, which is economically and environmentally preferable, or in organic solvents to improve substrate solubility and reduce viscosity. researchgate.netnih.gov As with esterification, the removal of the glycerol by-product can be crucial, as its accumulation can inhibit the lipase and limit the reaction rate. researchgate.net

The table below provides an overview of different enzymatic systems used for transesterification reactions to produce alkyl esters.

Table 2: Examples of Enzymatic Systems for Transesterification

| Enzyme Source | Substrate(s) | Acyl Acceptor | Key Finding | Source |

|---|---|---|---|---|

| Candida antarctica (Novozym 435), Aspergillus oryzae | High Acid Value Waste Oil | 1-Propanol | Transesterification activity is significantly enhanced with ultrasonic assistance, yielding propyl oleate. | nih.gov |

| Candida antarctica Lipase B | Fatty Acid Methyl Esters | 3-Phenylpropan-1-ols | High-yield synthesis of compounds like 3-(4-hydroxyphenyl)propyl oleate in a solvent-free system. | nih.gov |

| Mucor miehei | Vegetable Oil (e.g., Soybean Oil) | Stearic Acid | 1,3-positional specificity allows for targeted modification of triglyceride composition. | google.com |

Advanced Characterization and Analytical Methodologies for Propyl Oleate Research

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopy is fundamental to the characterization of propyl oleate (B1233923), providing direct insight into its molecular architecture and the functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of propyl oleate. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom in the molecule.

¹H NMR spectra are used to identify the different types of protons in the propyl oleate molecule. Key signals confirm the formation of the propyl ester linkage and the integrity of the oleate's hydrocarbon chain. For instance, the triplet signal appearing around 4.0-4.2 ppm is characteristic of the methylene (B1212753) protons (–CH₂–O–CO–) of the propyl group attached to the ester oxygen, confirming successful esterification. Other significant signals include the vinyl protons of the double bond and the terminal methyl groups of both the propyl and oleate chains.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The spectrum will show a distinct signal for the carbonyl carbon (C=O) of the ester group, typically in the range of 173-174 ppm. rsc.org The carbons of the double bond (C=C) in the oleate chain are also readily identified, along with the carbons of the propyl group and the long aliphatic chain.

Quantitative NMR (qNMR) has emerged as a powerful technique for determining the purity of propyl oleate and for quantifying it in mixtures without the need for identical reference standards. sciepub.comdigitellinc.comsciepub.com The principle of qNMR is that the signal intensity of a nucleus is directly proportional to its molar concentration. sci-hub.se By integrating the signals of specific protons unique to propyl oleate and comparing them to a known amount of an internal standard, precise and accurate quantification can be achieved. researchgate.net This method can be used to determine the conversion yield of esterification reactions by analyzing the relative integrals of reactant and product signals. sciepub.com

Below is a table summarizing typical NMR spectral data for propyl oleate.

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | –O–CH₂ –CH₂–CH₃ (Ester) | ~4.0 - 4.2 | Triplet |

| ¹H | –CH =CH – (Oleate Chain) | ~5.34 | Multiplet |

| ¹H | =CH–CH₂ –CH= (Allylic) | ~2.01 | Multiplet |

| ¹H | –CH₂ –COO– (α to C=O) | ~2.28 | Triplet |

| ¹H | –O–CH₂–CH₂ –CH₃ | ~1.65 | Sextet |

| ¹H | –CH₃ (Oleate Chain) | ~0.88 | Triplet |

| ¹H | –CH₂–CH₃ (Propyl Chain) | ~0.92 | Triplet |

| ¹³C | –C =O (Ester Carbonyl) | ~173.8 | - |

| ¹³C | –C H=C H– (Olefinic) | ~130.0 | - |

| ¹³C | –O–C H₂– (Ester) | ~64.0 | - |

Note: Chemical shifts are approximate and can vary based on the solvent and spectrometer frequency.

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule by measuring its absorption of infrared radiation. azooptics.com For propyl oleate, FTIR is primarily used to confirm the conversion of the carboxylic acid (oleic acid) to an ester.

The most critical feature in the FTIR spectrum of propyl oleate is the strong absorption band corresponding to the ester carbonyl (C=O) stretch, which typically appears around 1740 cm⁻¹. ufn.edu.br The successful formation of the ester is further confirmed by the disappearance of the broad O-H stretching band of the carboxylic acid group, which is characteristic of oleic acid and is found in the 2500-3300 cm⁻¹ region. ufn.edu.br The presence of C-O stretching vibrations and the characteristic C-H stretches of the aliphatic chain provide further structural confirmation. troindia.in

The table below lists the key FTIR absorption bands for propyl oleate.

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretch | ~1740 |

| C-H (Aliphatic sp³) | Stretch | 2850 - 3000 |

| =C-H (Alkenyl sp²) | Stretch | 3000 - 3100 |

| C-O (Ester) | Stretch | 1100 - 1300 |

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatography is essential for analyzing the purity of propyl oleate and for separating it from complex matrices. Gas chromatography is the most common approach due to the compound's volatility.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. ocl-journal.org In this technique, the sample is vaporized and separated into its components based on their boiling points and interactions with a capillary column. gcms.cz Each separated component then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a molecular "fingerprint," allowing for highly confident identification.

For propyl oleate analysis, GC-MS is used to:

Confirm Identity: The mass spectrum of propyl oleate will show a specific fragmentation pattern, including its molecular ion peak (m/z 324.5), which helps to confirm its structure. nih.gov

Assess Purity: The technique can detect and identify impurities, such as residual reactants (oleic acid, propanol), byproducts from side reactions, or degradation products.

Analyze Complex Mixtures: In applications like biofuel or lubricant analysis, GC-MS can identify propyl oleate within a mixture of other fatty acid esters and hydrocarbons. ocl-journal.org

Often, fatty acids and their esters are derivatized into fatty acid methyl esters (FAMEs) prior to GC-MS analysis to improve their volatility and chromatographic behavior. ocl-journal.orgs4science.at

Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for the accurate quantification of organic compounds like propyl oleate. researchgate.netscielo.br After components are separated by the GC column, they are passed through a hydrogen-air flame. The combustion of organic compounds produces ions, generating an electrical signal that is proportional to the mass of carbon atoms entering the detector. scielo.br

GC-FID is particularly valued for quantification due to its:

High Sensitivity: It can detect low concentrations of analytes.

Wide Linear Range: The detector response is linear over a broad range of concentrations, making it suitable for analyzing both major components and trace impurities. scielo.br

Reproducibility: The technique provides excellent precision and repeatability, which is crucial for quality control. s4science.at

In the context of propyl oleate, GC-FID is the standard method for determining its purity in percentage terms. By using an internal standard and creating a calibration curve, the exact concentration of propyl oleate in a sample can be determined with high accuracy. scielo.br

The following table outlines typical parameters for GC analysis of fatty acid esters.

| Parameter | Typical Setting |

| Column Type | Capillary column (e.g., DB-FastFAME, SP-2560, DB-FFAP) researchgate.netnih.gov |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split/Splitless |

| Detector | FID or MS |

| Temperature Program | Ramped oven temperature to separate components by boiling point |

Titrimetric Methods for Monitoring Reaction Completion and Purity (e.g., Acid Value Titration)

Titrimetric methods offer a simple, cost-effective, and reliable way to assess the purity of propyl oleate, particularly by quantifying residual acidity.

Acid Value Titration is a classic analytical chemistry technique used to determine the amount of free fatty acids remaining in a sample of fat, oil, or ester. slideshare.net The acid value is defined as the mass of potassium hydroxide (B78521) (KOH) in milligrams that is required to neutralize the free acids in one gram of the sample. metrohm.com

In the synthesis of propyl oleate from oleic acid, this titration is a critical in-process control. The reaction progress is monitored by taking aliquots of the reaction mixture and titrating them with a standardized solution of KOH. uctm.edu A sharp decrease in the acid value indicates that the oleic acid is being consumed and converted into propyl oleate. uctm.edu The reaction is considered complete when the acid value reaches a low, stable endpoint, often below 1 mg KOH/g. This ensures a high yield and high purity of the final product. The determination is based on several international standards, such as EN ISO 660 and USP <401>. metrohm.com

Application of Advanced Mass Spectrometry in Propyl Oleate Characterization

Advanced mass spectrometry (MS) techniques are indispensable for the comprehensive characterization of fatty acid esters like propyl oleate. These methods go beyond simple mass detection, offering high resolution, accurate mass measurements, and detailed structural elucidation through tandem mass spectrometry (MS/MS). Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Electrospray Ionization (ESI-MS), and high-resolution systems like Fourier-Transform Ion Cyclotron Resonance (FT-ICR) and Orbitrap mass spectrometers provide critical data on molecular weight, elemental composition, and fragmentation pathways. mdpi.comchromatographyonline.comacs.org

Detailed Research Findings

In the analysis of propyl oleate using standard electron ionization (EI) GC-MS, the molecule undergoes fragmentation, producing a characteristic pattern of ions. The molecular ion (M+) peak may be observed, but for esters, it can sometimes be of low abundance. aocs.orgchemguide.co.uk More prominent are the fragment ions that provide structural clues. Data from the NIST Mass Spectrometry Data Center for propyl oleate (CAS 111-59-1) highlights key mass-to-charge (m/z) ratios that are instrumental in its identification. nih.gov

The fragmentation of esters typically involves cleavage of the bonds adjacent to the carbonyl group. chemguide.co.uklibretexts.org For propyl oleate, key fragmentation pathways include the loss of the propyl group and various cleavages along the oleic acid hydrocarbon chain. The loss of the propyloxy group ([M-59]) or the propyl group itself ([M-43]) can be diagnostic. aocs.org

Below is a table of significant ions observed in the GC-MS analysis of propyl oleate.

Interactive Table: Key Fragment Ions in the Mass Spectrum of Propyl Oleate

| m/z Value | Proposed Ion/Fragment | Significance | Reference |

|---|---|---|---|

| 324 | [C21H40O2]+ | Molecular Ion (M+) | nih.gov |

| 265 | [M-59]+ | Loss of the propyloxy group (-OCH2CH2CH3) | nih.gov |

| 69 | [C5H9]+ | Alkyl fragment from the hydrocarbon chain | nih.gov |

| 43 | [C3H7]+ | Propyl cation from the ester group | nih.gov |

High-resolution mass spectrometry (HRMS) techniques, such as Time-of-Flight (TOF), Orbitrap, and FT-ICR, offer significant advantages over standard quadrupole mass analyzers. chromatographyonline.comacs.org HRMS provides highly accurate mass measurements (typically with errors of less than 5 ppm), which allows for the determination of the elemental formula of the parent ion and its fragments. researchgate.net This capability is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas.

Tandem mass spectrometry (MS/MS or MSn) is another powerful tool used in the structural analysis of oleate esters. mdpi.comchromatographyonline.com In an MS/MS experiment, a specific ion (a precursor ion, e.g., the molecular ion of propyl oleate) is selected, subjected to collision-induced dissociation (CID) to break it into smaller fragment ions (product ions), and then these product ions are mass-analyzed. This process provides detailed information about the connectivity of atoms within the molecule. For instance, MS/MS studies on similar oleate derivatives have been used to precisely map fragmentation pathways, offering a deeper understanding of the molecule's structure. mdpi.com

The table below summarizes advanced MS techniques and their specific applications in the characterization of propyl oleate and related compounds.

Interactive Table: Advanced Mass Spectrometry Techniques for Oleate Ester Analysis

| Technique | Principle | Application in Propyl Oleate Research | Reference |

|---|---|---|---|

| GC-Q-TOF | Gas Chromatography coupled to Quadrupole Time-of-Flight Mass Spectrometry | Provides high-resolution mass data for accurate mass determination of GC-separated compounds, enabling confident identification of propyl oleate in complex mixtures like adulterated olive oils. | acs.org |

| LC-ESI-Orbitrap | Liquid Chromatography with Electrospray Ionization and an Orbitrap Mass Analyzer | Offers high sensitivity and high resolution for analyzing less volatile derivatives or for soft ionization of the parent molecule, facilitating accurate mass measurement and formula determination. | acs.orgresearchgate.net |

| QqQ ESI-MS/MS | Triple Quadrupole Tandem Mass Spectrometry with Electrospray Ionization | Enables selective reaction monitoring (SRM) for quantification and detailed structural elucidation by analyzing the fragmentation patterns of selected precursor ions. | mdpi.com |

| FT-ICR-MS | Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry | Delivers the highest mass resolution and accuracy, allowing for the fine-level differentiation of isobaric species and detailed study of complex fragmentation pathways of oleate derivatives. | mdpi.com |

Through the application of these advanced mass spectrometry methodologies, researchers can obtain a comprehensive and unambiguous characterization of propyl oleate, confirming its identity and structure with a high degree of confidence.

Reaction Mechanisms, Kinetics, and Thermodynamics of Propyl Oleate Formation

Mechanistic Pathways of Esterification and Transesterification Reactions

The formation of propyl oleate (B1233923) primarily occurs through esterification or transesterification, each following distinct mechanistic pathways depending on the catalyst employed.

Enzymatic Esterification: A greener alternative to acid catalysis involves the use of lipases. This biocatalytic process facilitates the formation of an ester bond between the carboxyl group of oleic acid and the hydroxyl group of propanol (B110389), releasing a water molecule. The mechanism, often described as a Bi-Bi Ping-Pong mechanism, involves the binding of the carboxylic acid to the enzyme's active site, followed by the release of water. mdpi.com Subsequently, the alcohol binds to the modified enzyme, and the ester product is released, returning the enzyme to its original state. mdpi.com

Base-Catalyzed Transesterification: While less common for direct synthesis from oleic acid, transesterification is a key process for producing fatty acid esters from triglycerides (fats and oils). In a base-catalyzed pathway, the mechanism initiates with the deprotonation of the alcohol (propanol) by the base to form a potent nucleophile, the alkoxide. mdpi.com This alkoxide then attacks the electrophilic carbonyl carbon of the triglyceride. This leads to the formation of a tetrahedral intermediate, which subsequently collapses, displacing a diglyceride and forming one molecule of the propyl ester. researchgate.net This process repeats for the diglyceride and monoglyceride intermediates until three moles of propyl oleate and one mole of glycerol (B35011) are produced. mdpi.com

Kinetic Modeling of Propyl Oleate Synthesis Reactions

Kinetic modeling is essential for understanding reaction rates and optimizing reactor design for propyl oleate synthesis.

The kinetics of oleic acid esterification are often described using pseudo-homogeneous models, particularly when the reaction is catalyzed by a solid acid catalyst. ekb.eg The reaction is typically modeled as a second-order reversible reaction. researchgate.netasianpubs.org However, if one reactant, such as the alcohol, is used in large excess, the reaction can be treated as pseudo-first-order. researchgate.net

Several kinetic models have been applied to similar esterification reactions, including the Langmuir-Hinshelwood-Hougen-Watson (LHHW) and Eley-Rideal (ER) models, which account for the adsorption of reactants onto the catalyst surface. researchgate.netsemanticscholar.org For instance, in the synthesis of propyl acetate (B1210297), the LHHW model provided the best fit, suggesting that the surface reaction is the rate-limiting step. researchgate.netsemanticscholar.org The determination of rate constants involves fitting experimental concentration-time data to the chosen kinetic model.

Below is a table showing kinetic parameters for the esterification of oleic acid with different alcohols, providing insight into the expected kinetics for propyl oleate synthesis.

| Reactant Alcohol | Catalyst | Activation Energy (Ea) (kJ/mol) | Reaction Order | Reference |

| Methanol (B129727) | Sulfuric Acid | 45.51 | Pseudo-homogeneous | ekb.eg |

| Methanol | 12-tungustophosphoric acid | 51 | First Order | researchgate.net |

| Methanol | SO3H-functionalized biochar | 81.77 | Second Order | nih.gov |

| Ethanol | Nanoporous HY zeolite | 41.84 - 52.03 | - | researchgate.net |

| Isopropanol | Methanesulfonic acid | 64 | Pseudo Second-Order | ucr.ac.cr |

The presence of external mass transfer limitations can be experimentally identified by varying the agitation or stirring speed in a batch reactor. researchgate.net If the reaction rate increases with the stirring speed, it indicates that mass transfer is limiting. researchgate.net Once the reaction rate becomes independent of the stirring speed, it is considered that the external mass transfer limitations have been eliminated, and the observed rate is the intrinsic kinetic rate. researchgate.netbuffalo.edu For example, in the esterification of oleic acid over a nanoporous zeolite catalyst, it was found that the effect of external mass transfer resistance was eliminated at stirring speeds of 600 rpm and above. researchgate.net Failure to account for these limitations can lead to an underestimation of the true kinetic parameters, such as the activation energy. buffalo.edu

Thermodynamic Considerations in Propyl Oleate Production Systems

Thermodynamic parameters provide critical information on the energy requirements and spontaneity of propyl oleate formation.

The activation energy (Ea) is the minimum energy required for the esterification reaction to occur. It is determined experimentally by measuring the reaction rate constants at various temperatures and applying the Arrhenius equation. nih.gov A lower activation energy implies a faster reaction rate for a given temperature. For the esterification of oleic acid, reported activation energies typically range from 30 to 85 kJ/mol, depending on the alcohol and the catalyst used. nih.gov For example, the activation energy for the esterification of oleic acid with methanol catalyzed by sulfuric acid was found to be 45.51 kJ/mol. ekb.eg In another study using a solid acid catalyst, the activation energy was 81.77 kJ/mol. nih.gov These values indicate that the reaction rate is sensitive to temperature changes. nih.gov

The standard enthalpy of formation (ΔHf°) is a key thermodynamic property. While extensive experimental data for propyl oleate is limited, computational methods like quantitative structure-property relationship (QSPR) models can predict these values based on molecular structure. nih.gov For many esterification reactions, the enthalpy of reaction (ΔH) is slightly endothermic. ucr.ac.cr

Computational and Theoretical Chemistry Investigations of Propyl Oleate Systems

Quantum Mechanical Approaches to Propyl Oleate (B1233923) Reactivity and Properties

Quantum mechanical methods are used to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure, geometry, and energy. These approaches are fundamental to understanding the intrinsic properties and reactivity of propyl oleate.

Density Functional Theory (DFT) is a prominent quantum mechanical method that calculates the electronic structure of a molecule based on its electron density rather than a complex many-electron wave function. nih.gov This approach offers a balance between accuracy and computational cost, making it suitable for molecules the size of propyl oleate.

DFT calculations can optimize the three-dimensional structure of propyl oleate, predicting bond lengths, bond angles, and dihedral angles. Furthermore, DFT provides insights into the molecule's electronic properties, which govern its reactivity and intermolecular interactions. mdpi.comktu.lt Key parameters derived from DFT calculations include:

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important index of chemical stability; a larger gap implies higher stability and lower reactivity. researchgate.net

Total Energy: The calculated total energy of the molecule in its ground state can be used to compare the relative stability of different conformations or isomers. researchgate.net

Studies on related fatty acid molecules using DFT demonstrate that such calculations can effectively predict and compare reactivity. researchgate.net For instance, a lower HOMO-LUMO gap in an unsaturated fatty acid compared to a saturated one suggests higher reactivity, which is consistent with experimental observations. researchgate.net

| Calculated Parameter | Significance for Propyl Oleate |

|---|---|

| Optimized Molecular Geometry | Provides precise bond lengths and angles, defining the molecule's 3D shape. |

| HOMO-LUMO Energy Gap (ΔE) | Indicates chemical stability and reactivity. A smaller gap suggests higher reactivity at the double bond. |

| Dipole Moment | Determines polarity and influences solubility and intermolecular forces. |

| Electrostatic Potential Map | Visualizes electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. |

The synthesis of propyl oleate from oleic acid and propanol (B110389) is an esterification reaction. Computational studies are vital for understanding the thermodynamics and kinetics of this process. By modeling the reaction pathway, scientists can calculate the energies of reactants, products, and, most importantly, the transition state.

Thermodynamic parameters for the esterification of oleic acid have been determined in various studies, providing a model for the propyl oleate system. nih.gov These parameters include:

Enthalpy of Reaction (ΔH): Indicates whether the reaction is exothermic (releases heat) or endothermic (absorbs heat). Positive ΔH values for oleic acid esterification show the process is endothermic. nih.gov

Entropy of Reaction (ΔS): Represents the change in disorder of the system.

Gibbs Free Energy of Reaction (ΔG): Determines the spontaneity of the reaction. Positive ΔG values indicate a nonspontaneous, endothermic process. nih.gov

Kinetic studies complemented by computational models show that the esterification of oleic acid can be well-described by second-order kinetics. nih.gov The activation energy (Ea), which is the energy barrier that must be overcome for the reaction to occur, can be calculated from the energy of the transition state. A study on oleic acid esterification with methanol (B129727) calculated an activation energy of 81.77 kJ mol⁻¹. nih.gov These computational approaches allow for the optimization of reaction conditions (like temperature and catalyst choice) to maximize the yield of propyl oleate. researchgate.netlidsen.com

| Thermodynamic Parameter | Value (for Oleic Acid Esterification) | Interpretation |

|---|---|---|

| Activation Energy (Ea) | 81.77 kJ mol⁻¹ | The energy barrier for the reaction to proceed. nih.gov |

| Enthalpy (ΔH) | 78.94 kJ mol⁻¹ | The reaction is endothermic, requiring energy input. nih.gov |

| Entropy (ΔS) | 135.3 J mol⁻¹ K⁻¹ | Indicates an increase in the disorder of the system. nih.gov |

| Gibbs Free Energy (ΔG) | 33.03 kJ mol⁻¹ | Confirms the reaction is endothermic and not spontaneous under standard conditions. nih.gov |

Molecular Dynamics Simulations of Propyl Oleate in Various Solute-Solvent Environments

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system, MD simulations can predict how molecules like propyl oleate will behave in different environments, such as in various solvents or as part of a larger mixture. nih.govsemanticscholar.org

These simulations provide a dynamic, atomistic view of solute-solvent interactions. chemrxiv.orgresearchgate.net For propyl oleate, MD can be used to investigate:

Solvation Structure: How solvent molecules arrange themselves around the propyl oleate molecule, particularly around the polar ester head and the nonpolar hydrocarbon tail.

Aggregation Behavior: The tendency of propyl oleate molecules to self-assemble in aqueous solutions, potentially forming micelles or other aggregates, similar to what has been simulated for its precursor, oleic acid. researchgate.net

Transport Properties: MD simulations can calculate properties like the diffusion coefficient, which describes how quickly propyl oleate moves through a given solvent. pharmaexcipients.com

Conformational Changes: The long, flexible oleate chain can adopt numerous conformations. MD simulations can explore the preferred shapes of the molecule in different environments and how it tumbles and flexes over time.

MD simulations are particularly powerful for understanding how changes in the solvent affect the solubility and behavior of a solute. nih.gov By calculating the free energy of solvation, researchers can predict the relative solubility of propyl oleate in different solvents, which is crucial for applications in formulations and separation processes.

Phase Equilibrium Modeling of Propyl Oleate in Supercritical Fluids (e.g., Supercritical Carbon Dioxide)

Supercritical fluids, particularly supercritical carbon dioxide (scCO₂), are attractive "green" solvents for various industrial processes due to their tunable properties. rug.nld-nb.infonih.govmdpi.com Understanding the phase equilibrium of propyl oleate in scCO₂ is essential for designing extraction, purification, and reaction processes.

The solubility of a solute like propyl oleate in a supercritical fluid is highly dependent on temperature and pressure. Phase equilibrium modeling aims to predict these solubility values. Experimental data on the phase behavior of fatty acids, including oleic acid, in scCO₂ have been collected at various temperatures and pressures. researchgate.net This data is crucial for developing and validating theoretical models.

A solubility curve is a graphical representation of the solute's concentration in the supercritical fluid at equilibrium across a range of pressures at a constant temperature. Computational models predict these curves, which are then compared against experimental measurements. The agreement between the predicted and measured curves validates the accuracy of the theoretical model.

Equations of State (EOS) are mathematical models that describe the relationship between temperature, pressure, and volume of a substance. Cubic EOS, such as the Peng-Robinson (PR) equation, are widely used to model the phase behavior of mixtures, including those involving supercritical fluids, due to their relative simplicity and accuracy. nrct.go.thresearchgate.netsintef.noyoutube.com

The Peng-Robinson EOS is an algebraic equation that relates pressure, temperature, and molar volume. It incorporates substance-specific parameters, including the critical temperature (Tc), critical pressure (Pc), and the acentric factor (ω), which accounts for the non-sphericity of the molecule. youtube.com

To predict the phase equilibrium of a propyl oleate-CO₂ mixture, the PR EOS is applied along with mixing rules that describe the interactions between the two components. By solving the equations that define phase equilibrium (i.e., equal fugacity of each component in each phase), the model can predict the composition of the liquid and vapor phases, and thus the solubility of propyl oleate. While the standard PR EOS is effective, modifications are sometimes made to improve its accuracy near the critical point. nrct.go.th

| Component | Parameter | Description |

|---|---|---|

| Peng-Robinson Equation of State | a | Accounts for intermolecular attraction forces. |

| b | Represents the volume occupied by the molecules. | |

| α(T, ω) | A temperature-dependent function that modifies the attraction term, incorporating the acentric factor (ω). | |

| Mixing Rules | a_mix | Combined attraction parameter for the mixture, often requiring a binary interaction parameter (k_ij) to fit experimental data. |

| b_mix | Combined volume parameter for the mixture. |

Propyl Oleate As a Precursor and Its Derivatives in Advanced Chemical Research

Synthesis of Functionalized Propyl Oleate (B1233923) Derivatives